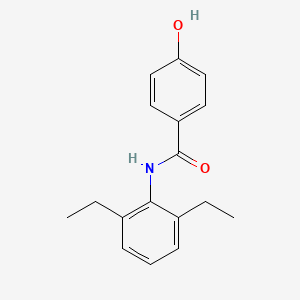

N-(2,6-二乙基苯基)-4-羟基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2,6-diethylphenyl)-4-hydroxybenzamide and related compounds typically involves acylation reactions, where an amine is reacted with an acyl chloride or acid anhydride in the presence of a suitable solvent such as tetrahydrofuran (THF). For example, similar compounds have been synthesized through the reaction of aminophenol with benzoylchloride, characterized by spectroscopic methods like ¹H NMR and ¹³C NMR, and confirmed by elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,6-diethylphenyl)-4-hydroxybenzamide has been determined using X-ray diffraction and supported by density functional theory (DFT) calculations. Studies reveal that such compounds often crystallize in specific space groups, with the molecular geometry influenced by intermolecular interactions, including hydrogen bonding and π-π stacking. The impact of these interactions on the molecular structure, particularly on bond lengths, angles, and dihedral angles, has been analyzed, showing minor effects on bond lengths and angles but significant effects on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(2,6-diethylphenyl)-4-hydroxybenzamide and its analogs undergo various chemical reactions, including nucleophilic additions and cyclization, to form different derivatives. These reactions are often used to modify the compound's chemical properties for specific applications. For instance, nucleophilic additions to planar chiral compounds have been employed to prepare axially chiral benzamides, demonstrating the versatility and reactivity of these compounds (Koide & Uemura, 1999).

Physical Properties Analysis

The physical properties of N-(2,6-diethylphenyl)-4-hydroxybenzamide derivatives, including solubility, melting points, and crystal structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in materials science and pharmaceuticals. For example, the molar refraction and polarizability of related compounds have been investigated, highlighting the effects of chemical structure on these physical properties (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2,6-diethylphenyl)-4-hydroxybenzamide, including reactivity, stability, and interactions with other molecules, are determined by its functional groups and molecular structure. Studies on similar compounds have explored their electrochemical properties, reactivity with metals, and potential as ligands for metal-catalyzed reactions. These investigations provide insights into the compound's applications in catalysis, material science, and as potential pharmaceutical agents (Mukaiyama & Yamaguchi, 1966).

科学研究应用

生物传感器开发

与 N-(2,6-二乙基苯基)-4-羟基苯甲酰胺 相似的化合物的一个显着应用涉及高灵敏度生物传感器的开发。例如,一项研究描述了基于 FePt/CNTs 纳米复合材料/N-(4-羟基苯基)-3,5-二硝基苯甲酰胺改性碳糊电极的生物传感器,用于在吡罗昔康存在下电催化测定谷胱甘肽。该生物传感器表现出有效的电子介导行为,对于两种分析物均具有分离良好的氧化峰,表明其在实际样品分析中具有令人满意的效用 (Karimi-Maleh 等,2014)。

抗肿瘤活性

另一个研究领域关注 N-羟基苯甲酰胺的抗肿瘤特性。筛选测试导致发现对各种肿瘤细胞具有显着生长抑制作用且水溶性得到改善的化合物,表明癌症治疗的前景广阔 (Maeda 等,2004)。

材料科学

在材料科学中,使用 N-(4-羟基苯基)-3,4,5-三甲氧基苯甲酰胺 等衍生物合成和表征新型聚酰亚胺,展示了在创造具有特定热容和热降解温度的材料中的应用,适用于各种工业应用 (Butt 等,2005)。

抗氧化剂

对氨基取代苯甲酰胺衍生物的研究揭示了它们作为抗氧化剂的潜力。这些化合物由于其可变数量的甲氧基和羟基,与参考分子相比表现出改善的抗氧化性能,为设计有效的抗氧化剂提供了见解 (Perin 等,2018)。

化学化合物的合成和表征

用于各种应用(例如抗菌筛选和抗病毒活性)的新型化学化合物的开发说明了 N-苯基苯甲酰胺衍生物在合成具有显着生物活性的物质方面的多功能性 (Desai 等,2013)。

安全和危害

The safety data sheet for a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

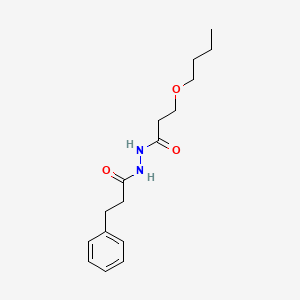

IUPAC Name |

N-(2,6-diethylphenyl)-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-12-6-5-7-13(4-2)16(12)18-17(20)14-8-10-15(19)11-9-14/h5-11,19H,3-4H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUQGFOCDQKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)